N-(2-Hydroxyethyl)hexadec-9-enamide
Description
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Properties
Molecular Formula |
C18H35NO2 |
|---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)hexadec-9-enamide |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h7-8,20H,2-6,9-17H2,1H3,(H,19,21) |
InChI Key |
WFRLANWAASSSFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)NCCO |
Origin of Product |
United States |
Classification Within the Endocannabinoidome System
The endocannabinoid system, in its classical definition, comprises the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation. However, emerging research has led to the expansion of this concept into the "endocannabinoidome." This broader view encompasses a wider array of lipid signaling molecules that are biochemically and functionally related to the classical endocannabinoids, along with their respective receptors and metabolic enzymes. oatext.com
N-(2-Hydroxyethyl)hexadec-9-enamide is a prominent member of this expanded endocannabinoidome. oatext.com It is classified as an N-acylethanolamine (NAE), a family of lipid amides that includes the endocannabinoid anandamide. researchgate.netnih.gov Despite being a structural analogue of anandamide, OEA does not bind with high affinity to the classical cannabinoid receptors CB1 and CB2. nih.gov Instead, its primary molecular target is the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation. nih.gov This distinction underscores a key aspect of the endocannabinoidome: the existence of "endocannabinoid-like" compounds that modulate physiological processes in parallel to the classical endocannabinoid system. researchgate.net
The functional antagonism between OEA and anandamide is noteworthy. While anandamide can stimulate appetite, OEA is recognized for its satiety-inducing effects. nih.gov This functional divergence, despite their structural similarities, emphasizes the nuanced regulatory control exerted by different members of the endocannabinoidome.
Endogenous Origin and Distribution in Biological Systems
Enzymatic Pathways of this compound Synthesis
The production of this compound in animal tissues primarily occurs through a multi-step process that begins with membrane phospholipids.
Canonical N-Acyltransferase (NAT) and N-Acyl Phosphatidylethanolamine-Selective Phospholipase D (NAPE-PLD) Pathway
The most well-understood route for the biosynthesis of NAEs, including this compound, is a two-step enzymatic pathway. nih.gov
The initial step involves the transfer of a palmitoleoyl group from a donor phospholipid to the primary amine of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT), resulting in the formation of N-palmitoleoyl-phosphatidylethanolamine (NAPE). nih.gov While the NAT enzyme has been functionally characterized in the brain, its molecular identity remained elusive for some time. nih.gov Recent research has identified that members of the HRAS-like suppressor tumor family, now renamed phospholipase A/acyltransferase (PLA/AT), possess NAT activity and can generate NAPE in living cells. nih.gov
In the second step, the newly synthesized NAPE is hydrolyzed by a specific phosphodiesterase, N-acyl phosphatidylethanolamine-selective phospholipase D (NAPE-PLD). nih.govuniprot.org This enzyme cleaves the phosphodiester bond in NAPE to yield this compound and phosphatidic acid. nih.govuniprot.orguniprot.org NAPE-PLD is a zinc metallohydrolase that plays a crucial role in the production of various long-chain saturated and monounsaturated NAEs. uniprot.orgresearchgate.net
Alternative Biosynthetic Routes: Alpha/Beta-Hydrolase-4 (ABHD4) and Glycerophosphodiesterase1 (GDE1)
In addition to the canonical NAT/NAPE-PLD pathway, alternative routes for NAE synthesis have been discovered, highlighting the complexity of NAE metabolism. nih.gov These pathways can generate NAEs independently of NAPE-PLD. One such pathway involves the sequential action of alpha/beta-hydrolase-4 (ABHD4) and glycerophosphodiesterase 1 (GDE1). In this route, NAPE is first hydrolyzed by ABHD4 to produce glycerophospho-N-acylethanolamine (GP-NAE). Subsequently, GDE1 cleaves GP-NAE to release the NAE. nih.gov The existence of these alternative pathways suggests that different tissues or cellular conditions may utilize distinct routes for NAE production.
Substrate Precursors and Lipidomic Considerations
The biosynthesis of this compound is intrinsically linked to the availability of its molecular precursors, which are components of cellular membranes. The primary precursors are palmitoleic acid (a 16-carbon monounsaturated fatty acid) and phosphatidylethanolamine (PE).
The abundance and composition of NAEs, including this compound, reflect the fatty acid composition of membrane phospholipids. nih.gov Therefore, the cellular lipidome, particularly the availability of palmitoleoyl-containing phospholipids, is a key determinant of the rate of this compound synthesis. Ischemic events in the brain have been shown to cause a significant and rapid increase in the levels of various NAPE species, which are the direct precursors for NAEs. nih.gov
Regulation of this compound Biosynthesis
The production of this compound is not constitutive but is dynamically regulated by various physiological signals, including nutritional status and hormonal inputs.
Nutritional Status and Dietary Lipid Sensing Mechanisms (e.g., CD36-mediated)
The synthesis of NAEs is closely tied to nutritional status and the sensing of dietary lipids. The enzyme NAPE-PLD, a key player in NAE production, is involved in the crosstalk between adipocytes, gut microbiota, and immune cells, which collectively regulate body temperature and weight. This suggests a role for NAEs in energy homeostasis.
The fatty acid translocase CD36 is a membrane protein that facilitates the uptake of long-chain fatty acids into cells. It is also implicated in dietary lipid sensing. While direct evidence linking CD36-mediated lipid sensing to the specific regulation of this compound biosynthesis is still emerging, the known role of NAEs in energy balance and the dependence of their synthesis on fatty acid precursors strongly suggest a connection.
Hormonal and Neuroendocrine Modulators (e.g., sympathetic nervous system, beta-adrenoreceptors)
The sympathetic nervous system and its associated neuroendocrine modulators play a significant role in regulating various physiological processes, including those in which NAEs are involved. The activation of the sympathetic nervous system, often part of the stress response, leads to the release of catecholamines, which act on adrenoceptors. nih.gov
While direct hormonal regulation of this compound biosynthesis is an area of ongoing research, the broader context of neuroendocrine control over lipid metabolism and cellular signaling suggests a likely influence. For instance, the adrenal cortex, which produces glucocorticoids in response to stress, is directly innervated by the sympathetic nervous system, which can modulate corticosteroid release. nih.gov Given the interplay between stress, energy metabolism, and NAE signaling, it is plausible that hormonal and neuroendocrine systems directly or indirectly modulate the activity of the enzymes involved in this compound synthesis.
Tissue-Specific Regulation of this compound Formation
The synthesis of this compound is a finely tuned process that is regulated differently in various tissues, leading to localized control of its concentration. The formation of PEA is largely dependent on the availability of its precursor, N-acylphosphatidylethanolamine (NAPE), and the activity of synthesizing enzymes.
The primary and most well-understood pathway for PEA synthesis involves the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) . nih.govijsr.net This enzyme catalyzes the cleavage of NAPE to produce PEA and phosphatidic acid. ijsr.net The expression of NAPE-PLD is widespread throughout mammalian tissues but shows significant variation. ijsr.net For instance, high levels of NAPE-PLD are found in the brain, particularly in the axons of granule cells and other regions like the cortex, hippocampus, and hypothalamus, suggesting a key role for PEA in neuronal signaling. nih.govijsr.net In the central nervous system, PEA is believed to have neuroprotective functions, and its synthesis can be stimulated by cellular injury and inflammation. ku.dkresearchgate.net
While NAPE-PLD is a key player, it is not the only route for PEA formation. Studies in NAPE-PLD knockout mice have revealed that PEA levels are not completely abolished, indicating the presence of alternative biosynthetic pathways . nih.gov These alternative routes are particularly important in specific tissues or under certain conditions. For example, in the brain, while NAPE-PLD knockout significantly reduces the levels of saturated and monounsaturated N-acylethanolamines (NAEs), anandamide (B1667382) levels may not be affected, suggesting compensatory mechanisms. nih.gov
In endometrial carcinoma tissue, the expression of NAPE-PLD has been observed to be increased compared to healthy tissue, which may contribute to the elevated PEA levels seen in this condition. frontiersin.org This highlights how the regulation of PEA synthesis can be altered in pathological states.
Furthermore, the local environment and external factors can influence PEA formation. For example, in the small intestine, dietary fats can lead to a decrease in the levels of PEA and other NAEs. ku.dkresearchgate.net This suggests a complex interplay between diet, enzyme activity, and local PEA concentrations. The synthesis of PEA is often described as being "on-demand," meaning it is produced locally in response to specific triggers like tissue injury or inflammation. nih.govaccurateclinic.com
Table 1: Tissue-Specific Regulation of this compound Formation
| Tissue | Primary Synthesizing Enzyme(s) | Key Regulatory Aspects | Implied Function |
|---|---|---|---|
| Brain | NAPE-PLD | High expression in various regions; synthesis stimulated by injury and inflammation. nih.govijsr.netku.dkresearchgate.net | Neuroprotection, neuromodulation. ku.dkresearchgate.net |
| Endometrial Carcinoma Tissue | NAPE-PLD | Increased expression compared to healthy tissue. frontiersin.org | Potential role in cancer pathophysiology. |
| Small Intestine | NAPE-PLD and alternative pathways | Influenced by dietary fat intake. ku.dkresearchgate.net | Regulation of inflammation and appetite. |
| Immune Cells | NAPE-PLD and alternative pathways | "On-demand" synthesis in response to inflammatory stimuli. nih.govaccurateclinic.com | Modulation of inflammatory responses. |
Enzymatic Degradation of this compound
The biological actions of this compound are terminated by enzymatic hydrolysis, which breaks it down into palmitic acid and ethanolamine (B43304). unipr.it This degradation is primarily carried out by two enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA).
Fatty Acid Amide Hydrolase (FAAH) Activity
FAAH preferentially hydrolyzes polyunsaturated substrates like anandamide but is also capable of degrading saturated NAEs like PEA. uniprot.org The inhibition of FAAH, either genetically or pharmacologically, leads to a significant increase in tissue levels of PEA, which has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects in preclinical models. nih.govmdpi.commdpi.com This indicates that FAAH is a key regulator of the signaling pool of PEA. nih.gov
N-Acylethanolamine Acid Amidase (NAAA) Activity
N-Acylethanolamine Acid Amidase (NAAA) is a cysteine hydrolase that, unlike FAAH, is located in lysosomes and has an optimal activity at an acidic pH (around 4.5-5.0). unipr.itnih.govacs.orgwikipedia.org NAAA shows a more restricted tissue distribution than FAAH, with particularly high expression in immune cells like macrophages. unipr.itnih.govwikipedia.org
NAAA exhibits a marked preference for saturated and monounsaturated NAEs, making PEA a preferred substrate. unipr.ituniprot.org Its primary role is thought to be the regulation of PEA levels within the endolysosomal compartment, which is crucial for controlling inflammatory processes. nih.gov Inhibition of NAAA has been shown to be a promising strategy for treating inflammatory disorders by selectively increasing PEA levels in immune cells. nih.govnih.gov The distinct substrate preferences and subcellular localizations of FAAH and NAAA suggest they have complementary but different roles in regulating PEA signaling. unipr.it
Modulation of Degradation Enzyme Expression and Activity
The expression and activity of both FAAH and NAAA are not static and can be modulated by various physiological and pathological conditions. This adds another layer of complexity to the regulation of this compound levels.
In the context of inflammation, the expression of these enzymes can be altered. For instance, in a mouse model of experimental autoimmune encephalomyelitis, NAAA mRNA levels were found to increase with the progression of the disease, while FAAH mRNA expression decreased. nih.gov Similarly, in post-mortem brains of Alzheimer's disease patients, both the expression and activity of FAAH are increased in astrocytes and microglia associated with neuritic plaques. cnr.it
Pharmacological inhibition of these enzymes is a major area of research. FAAH inhibitors like URB597 have been shown to modulate the inflammatory response in various models. nih.govmdpi.com Similarly, specific NAAA inhibitors have been developed and are being investigated for their potential to suppress inflammation by selectively boosting PEA levels. researchgate.net The development of selective inhibitors for both enzymes has been crucial in dissecting their individual contributions to PEA metabolism and signaling. nih.gov These findings suggest that targeting the degradation of PEA could be a viable therapeutic strategy for a range of disorders characterized by inflammation and pain. nih.govnih.gov
Table 2: Comparison of FAAH and NAAA
| Feature | Fatty Acid Amide Hydrolase (FAAH) | N-Acylethanolamine Acid Amidase (NAAA) |
|---|---|---|
| Enzyme Class | Serine Hydrolase unipr.itnih.gov | Cysteine Hydrolase unipr.itwikipedia.org |
| Subcellular Localization | Endoplasmic Reticulum unipr.itresearchgate.net | Lysosomes unipr.itnih.gov |
| Optimal pH | Alkaline wikipedia.org | Acidic (4.5-5.0) unipr.itacs.orguniprot.org |
| Tissue Distribution | Widespread (high in liver, brain) nih.govnih.gov | More restricted (high in immune cells) unipr.itnih.govwikipedia.org |
| Substrate Preference | Prefers polyunsaturated NAEs (e.g., anandamide) but degrades PEA. uniprot.org | Prefers saturated/monounsaturated NAEs (e.g., PEA). unipr.ituniprot.org |
| Primary Regulatory Role | Systemic clearance and general regulation of NAE levels. nih.gov | Regulation of PEA in the endolysosomal system, particularly in inflammation. nih.gov |
Molecular Mechanisms of Action and Receptor Interactions of N 2 Hydroxyethyl Hexadec 9 Enamide
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism
N-(2-Hydroxyethyl)hexadec-9-enamide, also known as Palmitoleoylethanolamide (POEA), is an agonist of the nuclear receptor PPARα. This interaction is central to many of its physiological effects. As a ligand-activated transcription factor, PPARα controls the expression of a multitude of genes involved in lipid metabolism and inflammation.
Ligand Binding and Transcriptional Activation
This compound binds to and activates the PPARα receptor. This action is characteristic of many NAEs, which are recognized as endogenous ligands for PPARs. frontiersin.orgresearchgate.net For instance, the closely related saturated analogue, Palmitoylethanolamide (B50096) (PEA), selectively activates PPARα with a median effective concentration (EC₅₀) of 3.1 µM. nih.gov Upon binding, the ligand induces a conformational change in the receptor, promoting its heterodimerization with the retinoid X receptor (RXR). This activated PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby initiating or suppressing their transcription. researchgate.netnih.gov The activation of PPARα by POEA is a key mechanism underlying its ability to regulate metabolic processes such as inhibiting lipogenesis and increasing fatty acid oxidation. mdpi.com
PPARα-Mediated Gene Expression Regulation
The activation of PPARα by this compound leads to the modulation of a wide array of genes. PPARα is a master regulator of lipid metabolism, and its target genes are primarily involved in fatty acid transport and oxidation. frontiersin.orgnih.gov One of the key target genes upregulated by PPARα activation is CD36 , which encodes a fatty acid translocase responsible for facilitating the uptake of long-chain fatty acids into cells. reactome.org Other genes involved in fatty acid transport and metabolism that are under the control of PPARα include those for fatty acid binding protein (FABP) and carnitine palmitoyltransferase (CPT). nih.govreactome.org
Furthermore, PPARα activation exerts anti-inflammatory effects by downregulating the expression of pro-inflammatory genes, a process known as transrepression. nih.gov This provides a molecular basis for the anti-inflammatory properties observed with PPARα agonists. nih.govnih.gov
G Protein-Coupled Receptor 119 (GPR119) Activation
This compound is a potent agonist of the G protein-coupled receptor 119 (GPR119). mdpi.comresearchgate.net This receptor is primarily expressed in pancreatic beta-cells and intestinal L-cells and is a key regulator of glucose homeostasis. nih.govnih.gov
Research has identified POEA as one of the most effective endogenous lipid agonists for GPR119, with a potency comparable to other unsaturated NAEs like Oleoylethanolamide (OEA) and Linoleylethanolamide (LEA). researchgate.net Studies on a range of NAEs have shown that the presence of a cis-9 double bond in the acyl chain, a feature of this compound, is critical for potent activation of the GPR119 receptor. Activation of GPR119 in the intestine stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances insulin (B600854) secretion and improves glucose metabolism. nih.gov This interaction positions this compound as a significant endogenous modulator of the GPR119/incretin axis. mdpi.com
Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation
While direct studies on this compound are limited, evidence from structurally related NAEs strongly suggests it modulates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel known for its role in pain sensation and inflammation. nih.gov
Cannabinoid Receptor Independence and Endocannabinoid System Interplay
A defining characteristic of this compound and other "endocannabinoid-like" lipids is their lack of significant binding affinity for the classical cannabinoid receptors, CB1 and CB2. nih.gov Research on PEA, its saturated counterpart, confirms that it does not bind to CB1 or CB2 receptors with high affinity. nih.gov Similarly, studies on various nutraceuticals have concluded that the direct binding of PEA to the CB2 receptor is not significant. longdom.org This receptor independence distinguishes these compounds from the primary endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). frontiersin.org
Despite this lack of direct binding, this compound actively participates in the broader endocannabinoid system, or "endocannabinoidome." Its effects are often intertwined with classical endocannabinoid signaling. For instance, some of the in vivo effects of PEA can be blocked by CB2 receptor antagonists, suggesting an indirect mode of action, possibly by potentiating the effects of other endocannabinoids or through actions on CB2-like receptors. nih.gov This "entourage effect," where one lipid amide enhances the action of another, is a known phenomenon within the endocannabinoid system. The primary interplay, however, occurs through its direct actions on the molecular targets discussed above—PPARα, GPR119, and TRPV1—which are all considered part of the expanded endocannabinoidome.
Other Proposed Molecular Targets and Pathways (e.g., Ceramidase inhibition, CD36)
Beyond its primary targets, the actions of this compound may involve other molecular pathways.
Ceramidase Inhibition: Ceramidases are enzymes that break down ceramide, a pro-apoptotic sphingolipid. nih.gov Inhibition of these enzymes can alter the cellular balance of signaling lipids. While some lipid-based molecules are known to inhibit ceramidases, there is currently no direct evidence to suggest that this compound functions as a significant ceramidase inhibitor. nih.govresearchgate.net
CD36: The fatty acid translocase CD36 represents a more established, albeit indirect, target. As a key protein for the cellular uptake of fatty acids, CD36 function and expression are critical in lipid metabolism. nih.govnih.gov Crucially, the gene for CD36 is a known target of PPARα . reactome.org Therefore, by activating PPARα, this compound can lead to the transcriptional upregulation of CD36 expression. mdpi.com This creates a feed-forward mechanism where the PPARα-agonist activity of this compound can enhance the cellular machinery for fatty acid transport.
Cellular and Subcellular Signaling Cascades Mediated by N 2 Hydroxyethyl Hexadec 9 Enamide
Intracellular Signaling Pathways Associated with PPARα Activation
N-acylethanolamines like PEA are recognized as endogenous ligands for PPARα, a transcription factor that plays a pivotal role in regulating lipid metabolism and inflammation. The activation of PPARα by these lipid mediators initiates a cascade of events that influences the expression of a multitude of target genes.
Regulation of Lipid Homeostasis Gene Networks
Activation of PPARα by NAEs is a key mechanism in the control of lipid homeostasis. While direct studies on N-(2-Hydroxyethyl)hexadec-9-enamide are limited, the effects of its analog, PEA, and other NAEs on lipid metabolism through PPARα are well-documented. PPARα activation generally leads to an increase in the expression of genes involved in fatty acid uptake, binding, and catabolism.
For instance, Oleoylethanolamide (OEA), another NAE, has been shown to regulate the expression of genes in the liver that are involved in lipid metabolism, including PPARα itself and its target genes such as FAT/CD36 (a fatty acid translocase), liver fatty acid-binding protein (L-FABP), and uncoupling protein-2 (UCP-2). nih.gov Intraperitoneal administration of OEA increases the liver expression of FAT/CD36 and L-FABP. nih.gov It is plausible that this compound, as a structurally similar NAE, could exert comparable effects on the gene networks governing lipid homeostasis. The process of lipolysis, the breakdown of triglycerides, is also modulated by NAEs, which can influence the release of fatty acid precursors for energy.
Table 1: Potential Gene Targets of this compound via PPARα Activation in Lipid Homeostasis
| Gene Category | Gene Examples | Function |
| Fatty Acid Uptake and Transport | FAT/CD36, L-FABP | Facilitate the transport of fatty acids across cell membranes and within the cell. |
| Fatty Acid Oxidation | Acyl-CoA Oxidase (ACOX1) | Catalyzes the initial step of peroxisomal beta-oxidation. |
| Triglyceride Metabolism | Lipoprotein Lipase (LPL) | Hydrolyzes triglycerides in lipoproteins, making fatty acids available for cells. |
| Energy Expenditure | Uncoupling Protein 2 (UCP2) | May play a role in energy dissipation. |
Anti-Inflammatory Signaling Through PPARα
The anti-inflammatory properties of PEA are largely attributed to its ability to activate PPARα. This activation leads to the downregulation of pro-inflammatory signaling pathways. Research has demonstrated that PEA can ameliorate neuroinflammation by inhibiting the upregulation of key inflammatory molecules such as Nuclear Factor-kappa B (NF-κB), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α). nih.gov This effect is dependent on PPARα, as the use of a PPARα antagonist can reverse the protective effects of PEA. nih.gov
The anti-inflammatory action of PEA through PPARα has been observed in various models. For example, in retinal neovascularization and fibrosis models, PEA was found to alleviate inflammation and suppress profibrotic changes, with these effects being mediated by the suppression of Müller cell activation and the subsequent release of proinflammatory cytokines. These protective effects are linked to PPARα activation.
Interactions with Toll-Like Receptor (TLR) Signaling Pathways
Toll-Like Receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. They recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering inflammatory responses. There is growing evidence that NAEs can modulate TLR signaling.
Modulation of TLR4-Mediated Responses
Studies on PEA have shown its ability to modulate TLR4 signaling. For instance, ultramicronized PEA has been shown to inhibit the TLR4 signaling pathway activated by the SARS-CoV-2 spike protein in cultured murine alveolar macrophages. This inhibition leads to a reduction in the release of pro-inflammatory cytokines like IL-6 and TNF-α. The study suggests that PEA's ability to target the TLR4 pathway contributes to its anti-inflammatory effects.
Crosstalk with NF-κB and MAPK Pathways (ERK1/2, STAT3, AP-1)
The anti-inflammatory effects of NAEs are intricately linked to their ability to interfere with key inflammatory signaling pathways such as NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a central regulator of inflammation. Activation of PPARα by PEA has been shown to inhibit the NF-κB signaling pathway. nih.gov This inhibitory crosstalk is a key mechanism by which PEA exerts its anti-inflammatory effects, leading to a decrease in the production of pro-inflammatory cytokines and other inflammatory mediators.
The MAPK pathways, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway, are also involved in inflammatory responses. The activation of these pathways can lead to the activation of transcription factors like Activator Protein-1 (AP-1), which drives the expression of inflammatory genes. While direct evidence for this compound is lacking, the broader class of NAEs and their interactions with PPARα suggest a potential for crosstalk with MAPK pathways to modulate inflammatory responses. For example, the activation of CB2 receptors, which can be indirectly influenced by PEA, can promote MAPK activity. nih.gov
Table 2: Crosstalk of this compound (inferred from PEA) with Key Inflammatory Signaling Pathways
| Pathway | Key Molecules | Effect of PEA (inferred for this compound) |
| TLR4 Signaling | TLR4, MyD88 | Inhibition of TLR4-mediated pro-inflammatory cytokine release. |
| NF-κB Pathway | NF-κB (p65/p50) | Inhibition of NF-κB activation and nuclear translocation, leading to decreased expression of inflammatory genes. |
| MAPK Pathways | ERK1/2, JNK, p38 | Potential modulation of MAPK signaling, contributing to anti-inflammatory effects. |
| STAT3 Signaling | STAT3 | Potential for indirect modulation through crosstalk with other pathways. |
| AP-1 Signaling | c-Fos, c-Jun | Potential for indirect modulation through MAPK pathways. |
Autophagy Induction and Lysosomal Activity Modulation
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. Lysosomes are central to this process. The N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of PEA, is localized in lysosomes. nih.gov
While direct studies on the effect of this compound on autophagy are not available, the involvement of NAEs in cellular metabolic regulation suggests a potential link. Autophagy is known to be crucial for maintaining cellular homeostasis by degrading proteins and lipids. nih.gov Given that NAEs are key regulators of lipid metabolism, it is conceivable that they may also influence autophagic processes to maintain cellular energy balance and quality control. The degradation of PEA within lysosomes by NAAA points to a direct connection between NAE metabolism and this critical organelle. nih.gov Further research is needed to elucidate the specific roles of this compound in modulating autophagy and lysosomal activity.
Neurotransmitter System Modulation
N-acylethanolamines are recognized for their significant interactions with various neurotransmitter systems, influencing a range of physiological and pathological processes. The following sections detail the observed effects, primarily of PEA, on histaminergic, oxytocinergic, and dopaminergic pathways.
Central and Peripheral Histaminergic Pathways
The interaction with the histaminergic system is a well-documented aspect of PEA's activity, largely through its ability to modulate mast cell activation. researchgate.netnih.gov Mast cells are key players in inflammatory and allergic responses, releasing histamine (B1213489) and other pro-inflammatory mediators upon degranulation. researchgate.netnih.gov
Research has demonstrated that PEA can down-modulate mast cell degranulation, thereby reducing the release of histamine. nih.govresearchgate.netnih.gov This action is considered a cornerstone of its anti-inflammatory and analgesic properties. researchgate.netnih.gov Studies on canine skin mast cells have shown that PEA significantly inhibits the immunologically induced release of histamine in a dose-dependent manner. nih.govresearchgate.netnih.gov For instance, one study reported a maximal inhibition of histamine release of 54.3% at a PEA concentration of 3x10⁻⁶M. nih.gov This modulation of mast cell activity suggests a significant role in controlling conditions driven by histamine release. etprotein.com The mechanism is believed to involve the "Autacoid Local Inflammation Antagonism" (ALIA) mechanism, where locally produced PEA acts as a negative regulator of mast cell activation. researchgate.netfrontiersin.org
Furthermore, PEA has been shown to counteract the effects of substances that trigger mast cell degranulation, such as substance P. nih.gov This inhibitory effect on histamine release is a key component of its physiological role in maintaining tissue homeostasis. researchgate.netnih.gov
Table 1: Effect of Palmitoylethanolamide (B50096) (PEA) on Histamine Release from Canine Skin Mast Cells This table summarizes the dose-dependent inhibitory effect of PEA on immunologically-induced histamine release in canine skin mast cells.
| PEA Concentration (M) | Inhibition of Histamine Release (%) |
| 10⁻⁸ | Not specified |
| 10⁻⁷ | Not specified |
| 10⁻⁶ | 14.6 ± 5.6 |
| 3x10⁻⁶ | 54.3 ± 5.2 |
| 10⁻⁵ | Not specified |
| Data sourced from Cerrato et al., 2010. nih.gov |
Oxytocinergic System Involvement
Direct evidence linking this compound or even its saturated counterpart, PEA, to the oxytocinergic system is scarce. However, research on another related N-acylethanolamine, Oleoylethanolamide (OEA), provides a potential framework for understanding these interactions. OEA has been shown to stimulate oxytocin (B344502) neurosecretion from hypothalamic neurons. This suggests that N-acylethanolamines as a class of compounds may have a modulatory role in the oxytocinergic system, which is involved in a wide array of social behaviors and physiological functions. The precise mechanisms and the extent to which POEA or PEA interact with oxytocin signaling remain an area for future investigation.
Dopaminergic Pathway Interactions
PEA has been shown to interact with the dopaminergic system, which is crucial for motor control, motivation, reward, and cognitive functions. nih.govnih.gov Studies in animal models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons, have indicated that PEA treatment can counteract behavioral deficits and protect against the loss of tyrosine hydroxylase, a key enzyme in dopamine (B1211576) synthesis. mdpi.com
Research has shown that PEA can modulate dopamine levels in different brain regions. For example, in obese mice, PEA treatment led to an increase in dopamine levels in the hippocampus and prefrontal cortex, while reducing dopamine turnover in the nucleus accumbens. nih.gov Furthermore, some studies suggest that PEA's effects on the dopaminergic system may be mediated through its interaction with the GPR55 receptor in the ventral hippocampus, leading to a hyper-dopaminergic state in the mesolimbic system. nih.gov These findings highlight the potential of N-acylethanolamines to influence dopaminergic signaling and related behaviors.
Table 2: Effects of Palmitoylethanolamide (PEA) on Dopamine (DA) and its Metabolites in Different Brain Regions of Obese Mice This table illustrates the impact of PEA treatment on the levels of dopamine and its turnover rate (calculated as the ratio of its metabolites DOPAC and HVA to DA) in various brain areas.
| Brain Region | Treatment | Dopamine (DA) Level | Dopamine Turnover (DOPAC+HVA/DA) |
| Nucleus Accumbens | Vehicle | Normal | Normal |
| PEA | No significant change | Reduced | |
| Prefrontal Cortex | Vehicle | Reduced | Increased |
| PEA | Increased | Reduced | |
| Hippocampus | Vehicle | Reduced | Not specified |
| PEA | Increased | Not specified | |
| Data interpretation based on research by Palmitoylethanolamide counteracts brain fog improving depressive-like behaviour in obese mice: Possible role of synaptic plasticity and neurogenesis. nih.gov |
Mitochondrial Function and Energy Metabolism Regulation
Emerging evidence strongly suggests that N-acylethanolamines, particularly PEA, play a significant role in the regulation of mitochondrial function and cellular energy metabolism. researchgate.netnih.govmdpi.com Mitochondria are central to cellular energy production and are involved in a multitude of signaling pathways.
Studies have demonstrated that PEA can improve mitochondrial bioenergetics. nih.govnih.gov In models of mitochondrial dysfunction, treatment with ultramicronized PEA has been shown to ameliorate the decrease in the complex-I respiration rate and the activity of F₀F₁-ATPase (complex V), which are crucial for ATP synthesis. nih.govnih.gov This leads to a rescue of impaired ATP homeostasis. nih.gov
PEA's influence on energy metabolism is also linked to its ability to modulate mitochondrial oxidative capacity and efficiency. researchgate.net In liver mitochondria, PEA has been shown to enhance fatty acid oxidation, leading to a reduction in intracellular lipid accumulation and oxidative stress. researchgate.net This effect is partly mediated through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of lipid metabolism. mdpi.com The activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, also appears to be a critical component of PEA's metabolic effects. mdpi.com
Table 3: Effect of Ultramicronized Palmitoylethanolamide (um-PEA) on Mitochondrial Respiration in the Frontal Cortex of a Mouse Model of Alzheimer's Disease This table shows the impact of um-PEA treatment on different states of mitochondrial respiration, indicating an improvement in mitochondrial function.
| Respiratory State | Treatment Group | Oxygen Consumption (nmol O₂/min/mg protein) |
| State 3 (ADP-stimulated) | Vehicle | Decreased |
| um-PEA | Ameliorated decrease | |
| State 4 (ADP-limited) | Vehicle | No significant change |
| um-PEA | No significant change | |
| Respiratory Control Index (RCI) | Vehicle | Reduced |
| um-PEA | Improved | |
| Data interpretation based on research by Effects of Ultramicronized Palmitoylethanolamide on Mitochondrial Bioenergetics, Cerebral Metabolism, and Glutamatergic Transmission. nih.govnih.gov |
Physiological Roles and Biological Functions of N 2 Hydroxyethyl Hexadec 9 Enamide: Preclinical Research Insights
Regulation of Energy Balance and Metabolic Homeostasis in Non-Human Models
Preclinical studies in non-human models suggest that N-(2-Hydroxyethyl)hexadec-9-enamide plays a role in the intricate network that governs energy balance and metabolic homeostasis. Its influence extends to feeding behavior, lipid metabolism, and glucose control.
Control of Feeding Behavior and Satiety Signals
While direct and extensive preclinical studies on the specific effects of this compound on feeding behavior and satiety are still emerging, its structural similarity to other well-characterized N-acylethanolamines, such as oleoylethanolamide (OEA), suggests a potential role in appetite regulation. Some research indicates that N-acylethanolamines are involved in the physiological processes that control food intake. researchgate.netresearchgate.net For instance, studies in pythons have shown a marked increase in Palmitoleic acid ethanolamide in the gastrointestinal tract after feeding, coinciding with significant metabolic adaptations. bilkent.edu.tr This suggests a potential, though not yet fully elucidated, role in the signaling cascade related to satiety and energy intake.
Lipid Metabolism Regulation: Lipolysis, Fatty Acid Oxidation, and Uptake
This compound is implicated in the regulation of lipid metabolism, a critical component of energy homeostasis. Preclinical evidence suggests that this compound may influence processes such as lipolysis and fatty acid oxidation. Its effects are thought to be mediated, in part, through the activation of peroxisome proliferator-activated receptor alpha (PPAR-α), a key regulator of lipid metabolism genes. eas-elc.org
Exogenous administration of palmitoleate (B1233929), the precursor fatty acid to POEA, has been shown to have favorable metabolic effects in mice, sheep, and rats. bilkent.edu.tr These effects are linked to the regulation of lipid metabolism in the liver and the improvement of glucose utilization in skeletal muscle. bilkent.edu.tr
Table 1: Preclinical Findings on this compound and Lipid Metabolism
| Preclinical Model | Key Finding | Reference |
| Python | Marked increase in gastrointestinal POEA after feeding, associated with metabolic adaptation. | bilkent.edu.tr |
| Rodent Models | Precursor administration suggests a role in regulating lipid metabolism in the liver. | bilkent.edu.tr |
Glucose Homeostasis Modulation
Preclinical research points towards a role for this compound in modulating glucose homeostasis. Studies in rodent models have indicated that its precursor, palmitoleate, can improve glucose utilization in skeletal muscle. bilkent.edu.tr This suggests that POEA may contribute to the maintenance of normal blood glucose levels. The mechanisms underlying these effects are still under investigation but may involve the activation of metabolic signaling pathways that enhance insulin (B600854) sensitivity.
Role in Hepatic Steatosis and Adipose Tissue Function
This compound appears to play a role in the pathophysiology of hepatic steatosis (fatty liver) and in the function of adipose tissue. Palmitoleate, as a precursor, is considered a "lipokine," a lipid hormone secreted by adipose tissue that can have regulatory effects on lipid metabolism in the liver. bilkent.edu.tr This suggests a communication axis between adipose tissue and the liver that may be influenced by POEA. Chronic supplementation with palmitoleate has been shown to have beneficial effects in hyperlipidemic mice, suggesting a protective role against conditions like atherosclerosis which are often associated with metabolic dysregulation. bilkent.edu.tr
Anti-Inflammatory and Immunomodulatory Actions in Preclinical Contexts
This compound has demonstrated anti-inflammatory and immunomodulatory properties in various preclinical settings. These actions are crucial for maintaining tissue homeostasis and responding to injury or infection.
Attenuation of Pro-Inflammatory Cytokine Expression (e.g., TNF-α, IL-6, IL-1β)
Preclinical studies have shown that this compound can attenuate the expression of key pro-inflammatory cytokines. In animal models, this compound has been associated with anti-inflammatory effects. researchgate.netnih.gov For example, in a model of Leishmania mexicana infection, which is characterized by a lack of pain despite elevated levels of IL-1β and TNF-α, an upregulation of palmitoleoyl ethanolamide was observed, suggesting its role in modulating the inflammatory response. nih.gov
Furthermore, chronic supplementation with its precursor, palmitoleate, has been found to lower systemic levels of interleukin-1β (IL-1β) and IL-18 in hyperlipidemic mice. bilkent.edu.tr This intervention also prevented macrophage-induced IL-1β production in atherosclerotic plaques. bilkent.edu.tr In another study, cannabidiol (B1668261) (CBD) administration, which increased lung levels of palmitoleoyl ethanolamide, was associated with a decrease in NF-κB, TNF-α, IL-1β, and IL-6. thctotalhealthcare.com
Table 2: Preclinical Evidence for Anti-Inflammatory Effects of this compound
| Preclinical Model/Context | Effect on Pro-Inflammatory Cytokines | Reference |
| Leishmania mexicana infection model | Upregulation of POEA associated with a modulated inflammatory state. | nih.gov |
| Hyperlipidemic mice (precursor supplementation) | Lowered systemic IL-1β and IL-18; prevented macrophage IL-1β production. | bilkent.edu.tr |
| Pulmonary hypertension model (CBD-induced increase in POEA) | Associated with decreased NF-κB, TNF-α, IL-1β, and IL-6. | thctotalhealthcare.com |
| In vitro and animal models | General anti-inflammatory effects noted. | researchgate.net |
Impact on Immune Cell Activation and Function (e.g., macrophages, T cells, neutrophils)
Preclinical studies suggest that this compound and its structural analogs can modulate the activity of various immune cells, playing a role in the resolution of inflammation.
Research on palmitoylethanolamide (B50096) (PEA), the saturated analog of this compound, has demonstrated its ability to suppress the differentiation of pathogenic T helper cells. Specifically, PEA was found to inhibit the differentiation of Type 1 T helper (Th1) and Th17 cells, which are implicated in autoimmune diseases. This suppression is achieved by inhibiting the expression of key transcription factors necessary for their differentiation in vitro.
In the context of macrophages, which are central to the inflammatory response, the fatty acid component of this compound, palmitoleate, has been shown to counteract pro-inflammatory polarization. Palmitoleate was observed to reverse the pro-inflammatory gene expression and cytokine secretion in macrophages that were previously exposed to a high-fat diet environment. Furthermore, PEA has been shown to promote a pro-resolving phenotype in macrophages, which is crucial for attenuating atherosclerosis. Mechanistically, PEA, through the activation of GPR55, enhances the expression of the phagocytosis receptor MerTK, thereby promoting the clearance of apoptotic cells (efferocytosis) by macrophages.
While direct studies on neutrophils are limited, the broader anti-inflammatory properties of these lipid amides suggest a potential influence on neutrophil activity during the inflammatory process.
| Compound/Analog | Immune Cell Type | Observed Effect | Potential Mechanism |
|---|---|---|---|
| Palmitoylethanolamide (PEA) | T cells (Th1, Th17) | Suppressed differentiation | Inhibition of master transcription factors |
| Palmitoleate | Macrophages | Reversed pro-inflammatory polarization | AMPK-dependent mechanism |
| Palmitoylethanolamide (PEA) | Macrophages | Promoted pro-resolving phenotype and efferocytosis | Activation of GPR55 and increased MerTK expression |
Anti-Neuroinflammatory Effects in Animal Models
Neuroinflammation is a key pathological feature in a range of neurodegenerative diseases. The anti-inflammatory properties of this compound analogs have been investigated in various animal models, demonstrating their potential to mitigate neuroinflammatory processes.
In models of Alzheimer's disease, treatment with PEA has been shown to blunt the activation of astrocytes induced by β-amyloid (Aβ). nih.gov This reduction in reactive gliosis was associated with significant neuroprotection. nih.gov The anti-inflammatory actions of PEA in this context are believed to be mediated through the peroxisome proliferator-activated receptor-α (PPARα). nih.gov
Furthermore, in animal models of Parkinson's disease induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA), PEA administration has been shown to prevent the loss of dopaminergic neurons and improve motor deficits. nih.gov These neuroprotective effects are attributed to its ability to reduce neuroinflammation-induced neurotoxicity and neuronal death, likely through the activation of PPAR-α. nih.gov
Studies on neuropathic pain, a condition with a significant neuroinflammatory component, have also highlighted the therapeutic potential of PEA. nih.gov It has been shown to be effective in relieving inflammatory and neuropathic pain, particularly mechanical hyperalgesia, in rat models. nih.gov This analgesic effect is closely linked to its ability to modulate the activation of mast cells and glial cells, which are key players in the induction and maintenance of chronic pain. nih.gov
| Animal Model | Key Findings | Proposed Mechanism of Action |
|---|---|---|
| Alzheimer's Disease (Aβ-induced neurotoxicity) | Reduced astrocyte activation, significant neuroprotection. nih.gov | Selective activation of PPARα. nih.gov |
| Parkinson's Disease (MPTP/6-OHDA induced) | Prevented loss of dopaminergic neurons, improved motor function. nih.gov | Reduction of neuroinflammation and neuronal death via PPARα activation. nih.gov |
| Neuropathic Pain (spinal nerve transection) | Reduced mechanical hyperalgesia. nih.gov | Modulation of mast cell and glial cell activation. nih.gov |
Antioxidative Stress Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a critical factor in the pathogenesis of numerous diseases. Preclinical evidence suggests that this compound and its analogs possess antioxidative properties.
Research indicates that PEA can bolster the body's natural antioxidant defenses. A study investigating the combined effects of phycocyanin and PEA found that this combination supports the activity of glutathione (B108866) peroxidase (GPX) by increasing the availability of glutathione (GSH). nih.gov In a mouse model of Parkinson's disease, PEA treatment was shown to have a protective scavenging effect through the induction of superoxide (B77818) dismutase (SOD). unina.it
Furthermore, a study utilizing a combination of PEA with other antioxidant molecules demonstrated an increase in the levels of CuZn-SOD, Mn-SOD, and catalase. nih.gov While these findings often involve combination therapies, they point towards a role for PEA in enhancing the endogenous antioxidant enzyme system.
| Antioxidant Enzyme | Observed Effect with PEA (or its combination) | Study Context |
|---|---|---|
| Glutathione Peroxidase (GPX) | Supported activity by increasing glutathione (GSH) availability. nih.gov | Combination with phycocyanin in human lung and prostate epithelial cells. nih.gov |
| Superoxide Dismutase (SOD) | Induction of SOD. unina.it | In vivo model of Parkinson's disease. unina.it |
| CuZn-SOD, Mn-SOD, Catalase | Increased levels. nih.gov | Combination with other antioxidant molecules. nih.gov |
Beyond enhancing antioxidant enzymes, PEA has been shown to directly counteract oxidative damage by reducing the generation of harmful molecules.
Lipid peroxidation is a major consequence of oxidative stress, leading to cellular damage. Malondialdehyde (MDA) is a well-known marker of lipid peroxidation. mdpi.com In a mouse model of collagen-induced arthritis, treatment with a combination of PEA and the flavonoid luteolin (B72000) resulted in reduced levels of MDA. nih.gov Another study also reported that a combination of PEA with other antioxidants led to a decrease in MDA levels. nih.gov These findings suggest that PEA, particularly in synergy with other antioxidants, can effectively inhibit lipid peroxidation.
| Oxidative Stress Marker | Observed Effect with PEA (or its combination) | Study Context |
|---|---|---|
| Reactive Oxygen Species (ROS) | Reduced expression of ROS-producing enzymes (e.g., NADPH oxidase). nih.gov | Renal ischemia/reperfusion injury model. nih.gov |
| Malondialdehyde (MDA) | Reduced levels. nih.gov | Collagen-induced arthritis model (in combination with luteolin). nih.gov |
| Malondialdehyde (MDA) | Decreased levels. nih.gov | Combination with other antioxidant molecules. nih.gov |
Neuroprotective and Neuromodulatory Effects in Non-Human Organisms
The anti-neuroinflammatory and antioxidative properties of this compound analogs contribute to their significant neuroprotective effects observed in various preclinical models.
Studies have consistently demonstrated the ability of PEA to protect neurons from damage in different pathological contexts. In models of Alzheimer's disease, PEA treatment not only reduced neuroinflammation but also subsequently improved neuronal survival. nih.gov This neuroprotective effect was shown to be mediated through the activation of PPARα. nih.gov
In a model of Parkinson's disease, PEA treatment preserved dopaminergic neurons from the neurotoxic effects of 6-OHDA. nih.gov This was evidenced by a significant increase in the expression of tyrosine hydroxylase, a key enzyme in dopamine (B1211576) synthesis, at the striatal level. nih.gov The neuroprotective action of PEA in this model was also linked to a modulation of pro- and anti-apoptotic markers, indicating its ability to control cell death pathways. nih.gov
These findings underscore the potential of this compound and its analogs as agents that can confer protection against neuronal damage in the context of neurodegenerative diseases.
Modulation of Cognitive Functions (e.g., alertness, memory) in Rodents
While direct studies on this compound's effects on cognitive functions are limited, research on the closely related saturated analogue, Palmitoylethanolamide (PEA), provides significant insights. In animal models of neurodegeneration, which often feature cognitive decline, PEA has demonstrated potential to improve cognitive function. For instance, in a rat model of Alzheimer's disease, PEA treatment was found to reduce mnestic deficits, particularly in reversal learning, which can be compared to working memory in humans. mdpi.com A systematic review of studies on PEA in animal models of neurodegeneration concluded that the compound improves memory and learning. nih.gov These cognitive enhancements are thought to be linked to PEA's neuroprotective and anti-inflammatory properties. nih.gov
The proposed mechanisms for these cognitive benefits in rodents involve the reduction of oxidative stress, a decrease in the expression of pro-inflammatory markers and astrocyte activation, and the rebalancing of glutamatergic transmission. nih.gov Furthermore, PEA has been shown to promote neurogenesis, particularly in the hippocampus, a brain region critical for memory formation. nih.gov It also supports neuronal viability and survival. nih.gov
Interactive Data Table: Effects of Palmitoylethanolamide (PEA) on Cognitive Function in a Rat Model of Alzheimer's Disease
| Parameter | Observation in Aβ₁₋₄₂-infused Rats | Effect of PEA Treatment | Reference |
| Reversal Learning | Deficits observed | Reduced mnestic deficits | mdpi.com |
| Acquisition Learning | No significant deficits | Not applicable | mdpi.com |
| Long-term Memory Retention | No significant deficits | Not applicable | mdpi.com |
Influence on Alcohol-Related Behaviors in Animal Models
Preclinical research on the direct impact of this compound on alcohol-related behaviors is not extensively documented. However, studies on the structurally similar N-acylethanolamine, Oleoylethanolamide (OEA), offer valuable insights into potential mechanisms. OEA has been shown to reduce alcohol intake in animal models. nih.govnih.gov
In one study using a two-bottle choice paradigm in adult rats, OEA administration significantly reduced voluntary alcohol consumption. nih.gov Another study found that OEA attenuated alcohol self-administration in mice. nih.gov The mechanisms underlying this effect are thought to involve the modulation of brain regions associated with reward and motivation. For example, OEA administration in mice that self-administered alcohol led to a downregulation of the mu-opioid receptor gene (Oprm1) in the hippocampus, a receptor known to be involved in the rewarding effects of alcohol. nih.gov These findings suggest that N-acylethanolamines like OEA may play a role in the endogenous regulation of alcohol consumption.
It is important to note that the effects of these compounds can be influenced by prior alcohol exposure. For instance, the alcohol-intake-reducing effect of OEA was found to be attenuated in adult rats that had intermittent exposure to alcohol during adolescence. nih.gov This suggests that a history of alcohol use may alter the physiological response to these endogenous lipids. nih.gov
Impact on Microglial Function and Neurodegeneration Pathways (e.g., Aβ pathology)
Research, primarily on the related compound Palmitoylethanolamide (PEA), indicates a significant role in modulating microglial function and pathways associated with neurodegeneration, such as those involving amyloid-beta (Aβ) pathology. Microglia, the resident immune cells of the brain, play a dual role in neurodegenerative diseases; they can be neuroprotective or contribute to neuroinflammation and neuronal damage. nih.gov
PEA has been shown to exert neuroprotective effects by modulating microglial activation. nih.govnih.gov In in vitro studies using microglial cell lines, pre-treatment with PEA was able to prevent the polarization of microglia towards a pro-inflammatory M1 phenotype, which is induced by inflammatory stimuli like lipopolysaccharide (LPS). nih.govnih.gov Concurrently, PEA promoted a shift towards an anti-inflammatory M2 phenotype. nih.govnih.gov This modulation of microglial activation is a key mechanism for its neuroprotective effects.
In the context of Alzheimer's disease, Aβ peptides are known to induce glial activation, leading to the release of pro-inflammatory molecules that can damage neurons. nih.gov Studies have shown that PEA can counteract the reactive gliosis (activation of astrocytes and microglia) induced by Aβ. mdpi.comnih.govmdpi.com In models of Aβ neurotoxicity, PEA was able to blunt astrocyte activation, which in turn led to improved neuronal survival. nih.gov This effect is believed to be mediated, at least in part, through the activation of the peroxisome proliferator-activated receptor-α (PPARα). nih.gov Furthermore, PEA has been found to potentiate microglial cell motility, which could be a factor in the propagation of the neuroinflammatory response. nih.gov
Interactive Data Table: Effects of Palmitoylethanolamide (PEA) on Microglial and Neurodegenerative Markers
| Model System | Marker/Process | Observation | Reference |
| N9 Microglial Cells | M1 pro-inflammatory markers (LPS-induced) | Blunted by PEA pre-incubation | nih.govnih.gov |
| N9 Microglial Cells | M2 anti-inflammatory markers (LPS-induced) | Increased by PEA pre-incubation | nih.govnih.gov |
| Mixed Neuroglial Cultures (Aβ-challenged) | Astrocyte activation | Blunted by PEA | nih.gov |
| Mixed Neuroglial Cultures (Aβ-challenged) | Neuronal survival | Improved by PEA | nih.gov |
| Rat Model of Alzheimer's Disease (Aβ-infused) | Reactive gliosis | Restored by PEA | mdpi.com |
| Rat Model of Alzheimer's Disease (Aβ-infused) | Tau protein hyperphosphorylation | Restored by PEA | mdpi.com |
Gastrointestinal Tract Physiology Modulation
Regulation of Gastric Emptying and Intestinal Motility
Preclinical studies in rodents suggest that N-acylethanolamines, including the related compound Palmitoylethanolamide (PEA), can influence gastrointestinal motility. In mice, exogenously administered PEA has been shown to inhibit upper gastrointestinal transit, particularly in models where motility is accelerated due to inflammation. nih.gov This suggests a potential regulatory role for this class of compounds in conditions of altered gut function.
The mechanism of action for this effect on motility is thought to involve interactions with the endocannabinoid system. While PEA itself does not bind to classical cannabinoid receptors, it can indirectly activate them by inhibiting the breakdown of the endocannabinoid anandamide (B1667382). nih.gov The inhibitory effect of PEA on accelerated intestinal transit has been shown to be influenced by both cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel. nih.gov
Influence on Intestinal Permeability
The integrity of the intestinal barrier is crucial for preventing the passage of harmful substances from the gut into the bloodstream. Increased intestinal permeability, or "leaky gut," is associated with various inflammatory conditions. mdpi.com Research on Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA) has demonstrated their ability to modulate intestinal permeability in vitro.
In a study using Caco-2 cells, a human cell line model for the intestinal barrier, both OEA and PEA were found to increase the transepithelial electrical resistance (TEER), an indicator of decreased permeability. This effect was mediated through different receptors: OEA acted via the transient receptor potential vanilloid 1 (TRPV1), while PEA acted through the peroxisome proliferator-activated receptor-α (PPARα).
Furthermore, in the same Caco-2 cell model, when intestinal permeability was increased by inflammatory cytokines (IFNγ and TNFα), both OEA and PEA were able to prevent or reverse this effect. Notably, the cells themselves were found to increase their production and secretion of OEA and PEA in response to these inflammatory mediators, suggesting an endogenous protective mechanism. In a mouse model of colitis, oral administration of PEA was also shown to attenuate the increase in intestinal permeability caused by the inflammatory insult. mdpi.com
Interactive Data Table: Effects of OEA and PEA on Intestinal Permeability in Caco-2 Cells
| Compound | Effect on TEER (Baseline) | Receptor Involved | Effect on Cytokine-Induced Hyperpermeability | Reference |
| Oleoylethanolamide (OEA) | Increase | TRPV1 | Prevented/Reversed | |
| Palmitoylethanolamide (PEA) | Increase | PPARα | Prevented/Reversed |
Other Emerging Biological Functions (e.g., cytoprotection, longevity)
Beyond its roles in the nervous and gastrointestinal systems, this compound and its related compounds are being investigated for other biological functions, including cytoprotection and effects on longevity.
Regarding longevity, a study on the nematode Caenorhabditis elegans found that N-acylethanolamine signaling, which includes compounds like this compound, mediates the effect of diet on lifespan. This suggests that this class of lipid signaling molecules may have an evolutionarily conserved role in the regulation of aging. However, more research is needed to understand if these findings translate to mammals.
Analytical and Research Methodologies in N 2 Hydroxyethyl Hexadec 9 Enamide Studies
Quantification of N-(2-Hydroxyethyl)hexadec-9-enamide in Biological Matrices
Accurate quantification of this compound and related N-acylethanolamines (NAEs) in biological samples such as plasma, serum, and tissues is fundamental to understanding its endogenous roles. nih.govnih.govresearchgate.net Due to the low endogenous concentrations of these lipids, highly sensitive and specific analytical techniques are required. The gold-standard method for this purpose is liquid chromatography coupled to mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
The process begins with the extraction of lipids from the biological matrix. A common and effective method is liquid-liquid extraction, where the sample (e.g., plasma) is mixed with an organic solvent to partition the lipids from the aqueous components. nih.gov Following extraction, the sample is concentrated and then injected into the LC-MS/MS system. The liquid chromatography step separates this compound from other closely related lipids based on their physicochemical properties. Subsequently, the mass spectrometer provides highly specific detection and quantification, often using isotopically labeled internal standards to ensure accuracy. frontiersin.org
Studies quantifying related NAEs like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA) have established robust protocols that are directly applicable to this compound. These methods demonstrate high sensitivity, with the ability to detect concentrations in the low nanogram per milliliter range in plasma and nanogram per gram range in tissues. researchgate.net
Table 1: Comparison of Analytical Methods for NAE Quantification
| Technique | Principle | Common Application | Typical Sensitivity |
|---|---|---|---|
| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio and fragmentation patterns. | Gold standard for quantifying low-abundance lipids like NAEs in complex biological matrices (plasma, tissue). nih.govnih.gov | ng/mL (plasma), ng/g (tissue) researchgate.net |
| Liquid-Liquid Extraction | Separates compounds based on their relative solubilities in two different immiscible liquids (e.g., aqueous and organic phases). | Standard sample preparation step to isolate lipids from plasma and tissue homogenates before MS analysis. nih.gov | High recovery of lipids |
In Vitro Cellular Models for Mechanistic Elucidation
In vitro models are indispensable for dissecting the molecular mechanisms through which this compound exerts its effects, free from the systemic complexities of a whole organism.
Primary Cell Cultures (e.g., Adipocytes, Hepatocytes, Skeletal Muscle Strips, Cardiomyocytes)
Primary cells, which are isolated directly from living tissue, provide a biologically relevant system for studying cellular responses.
Adipocytes: Primary adipocytes are used to investigate the effects of this compound on lipid metabolism, adipogenesis (the formation of fat cells), and inflammatory signaling, all of which are critical in metabolic diseases like obesity. nih.gov
Hepatocytes: Isolated primary hepatocytes are crucial for studying the compound's influence on liver-specific functions. Research on related fatty acids shows these cells are used to model hepatic steatosis (fatty liver), insulin (B600854) signaling, and inflammatory responses within the liver. plos.orgnih.govresearchgate.net
Skeletal Muscle Strips: These preparations allow for the study of glucose uptake, fatty acid oxidation, and other metabolic processes in response to treatment, providing insight into energy homeostasis.
Cardiomyocytes: Primary rat cardiomyocytes are used to model conditions of cardiac lipotoxicity, where an excess of fatty acids can lead to cellular dysfunction and apoptosis. nih.govnih.govarakmu.ac.ir Studies in this model can elucidate the potential protective or detrimental effects of this compound on heart cells. arakmu.ac.ir
Immortalized Cell Lines (e.g., THP-1, SH-SY5Y, RAW264.7, Vascular Endothelial Cells, Vascular Smooth Muscle Cells)
Immortalized cell lines offer a highly reproducible and scalable platform for mechanistic studies.
THP-1: These human monocytic cells can be differentiated into macrophages and are widely used to study inflammatory pathways. nih.gov They are an ideal tool to investigate the anti-inflammatory properties of this compound by measuring its impact on cytokine production. nih.gov
SH-SY5Y: A human neuroblastoma cell line used extensively as a model for neuronal function and neurotoxicity. nih.govnih.gov It can be employed to explore the potential neuroprotective effects of this compound against stressors like oxidative stress or glutamate-induced toxicity. nih.govnih.gov
RAW264.7: A murine macrophage-like cell line, similar to THP-1, used to assess effects on inflammation, phagocytosis, and macrophage polarization.
Vascular Endothelial Cells: Cell lines like Human Umbilical Vein Endothelial Cells (HUVECs) are critical for studying angiogenesis (the formation of new blood vessels). figshare.comscispace.com Research on the related compound PEA shows that HUVECs can be used to measure the effects on endothelial cell migration and proliferation, key events in angiogenesis that are often dysregulated in inflammation and cancer. figshare.complos.orgnih.gov
Vascular Smooth Muscle Cells (VSMCs): These cells are central to vascular health, and their abnormal proliferation contributes to the development of atherosclerosis. nih.govnih.govresearchgate.net VSMC cell lines are used to test the ability of compounds to inhibit this proliferative response. nih.govresearchgate.net
Co-culture and Organoid Systems
More advanced in vitro systems are emerging to better replicate the complexity of native tissues.
Co-culture Systems: These involve growing two or more different cell types together to study their interactions. For example, a co-culture of astrocytes (like C6 rat astroglioma cells) and endothelial cells (HUVECs) has been used to study how glial cell inflammation influences angiogenesis, a process relevant to neurodegenerative diseases. nih.gov This type of model could be used to investigate how this compound modulates cell-cell communication in a pathological context.
Organoid Systems: Organoids are three-dimensional, self-organizing structures grown from stem cells that mimic the architecture and function of an organ. Intestinal organoids, for instance, have been used to study the effects of high fatty acid levels (lipotoxicity) on the development and function of different intestinal cell types. nih.gov This model offers a sophisticated platform to investigate how this compound might influence gut health, nutrient absorption, and intestinal inflammation.
In Vivo Animal Models for Functional Characterization
Animal models are essential for understanding the integrated physiological effects of this compound in a whole-organism context, including its impact on behavior, metabolism, and disease progression.
Rodent Models (e.g., Diet-Induced Obesity, Genetic Knockouts, Alcohol Self-Administration)
Rodents, particularly mice and rats, are the most common animal models used in this area of research.
Diet-Induced Obesity (DIO): This is a highly relevant model where rodents are fed a high-fat or hypercaloric cafeteria diet to induce obesity and associated metabolic dysfunctions like insulin resistance and liver steatosis. nih.govnih.govmdpi.comnih.govmdpi.com Studies have shown that administering this compound (POEA) to DIO rats can reduce weight gain, improve plasma lipid profiles, and decrease liver fat accumulation, demonstrating its potential as an anti-obesity agent. nih.govmdpi.com
Genetic Knockout (KO) Models: Mice with specific genes deleted (knocked out) are powerful tools for identifying the molecular targets of a compound. For example, to test if a compound acts through a specific receptor like PPARα, it can be administered to PPARα KO mice. nih.gov Any effects observed in wild-type mice that are absent in the KO mice can be attributed to that receptor's pathway. nih.gov Other relevant KO models include those for fatty acid synthase (FAS) or other proteins involved in lipid metabolism and inflammation, which help to unravel the specific pathways regulated by the compound. nih.govdovepress.comresearchgate.net
Alcohol Self-Administration: While not directly found in the context of this compound, rodent models of alcohol self-administration are standard for studying substance abuse and addiction. Given the role of the broader endocannabinoid system in reward and addiction, such models could be employed to investigate whether this compound modulates alcohol-seeking behavior.
Non-Mammalian Models (e.g., C. elegans, Fish, Reptiles)
Non-mammalian models offer valuable alternatives to mammalian testing, providing insights from a whole-animal perspective with intact and metabolically active systems. uef.fi The nematode Caenorhabditis elegans has emerged as a particularly useful model in lipid research due to its genetic tractability and the conservation of many metabolic pathways. uef.fi
Research has successfully identified this compound (POEA) and other NAEs in C. elegans. nih.govebi.ac.ukheldlab.org Studies using this model have been crucial in understanding the role of NAE signaling in processes like lifespan regulation. For instance, it was demonstrated that the abundance of NAEs, including POEA, is reduced under dietary restriction, and this deficiency is linked to lifespan extension. ebi.ac.ukheldlab.org The model allows for genetic manipulation, such as the overexpression or RNA interference (RNAi) of genes like faah-1, which encodes a fatty acid amide hydrolase (FAAH) enzyme responsible for NAE degradation. nih.govheldlab.org Overexpression of faah-1 in C. elegans leads to reduced levels of POEA, confirming the conserved function of this enzyme in the nematode. nih.govheldlab.org While zebrafish have been proposed as a model for studying the effects of related lipids, specific research focusing on this compound in fish and reptile models is less documented. eas-elc.org
Molecular Biology Techniques
Molecular biology techniques are fundamental to elucidating the mechanisms through which this compound exerts its effects at the cellular and subcellular levels.
Gene expression profiling methods like quantitative real-time polymerase chain reaction (qRT-PCR) and RNA-Sequencing (RNA-Seq) are used to measure changes in the transcription of specific genes in response to this compound. These techniques can reveal the downstream molecular pathways affected by the compound.
For example, studies have investigated how the endocannabinoid system, which includes this compound, influences gene expression in various contexts. In studies of neuronal cultures, a decrease in the expression of FAAH mRNA was observed following treatment with bicuculline, a substance that induces hyperexcitation, suggesting that the regulation of NAE-degrading enzymes is controlled at the transcriptional level. eneuro.orgbiorxiv.org In other research, RNA-Seq has been employed to analyze differential gene expression in tissues from mice with genetic modifications to cannabinoid receptors, providing insight into the broader biological implications of endocannabinoid signaling. biorxiv.org Multi-omics approaches that integrate transcriptomics with metabolomics have shown that changes in the levels of this compound and related lipids correlate with alterations in gene expression related to fatty acid metabolism. tandfonline.com
Table 1: Examples of Gene Expression Analysis in Endocannabinoid Research
| Technique | Model/System | Finding | Reference |
| qRT-PCR | Cultured Rat Cortical Neurons | FAAH mRNA expression decreases in response to BCC-induced hyperexcitation. | eneuro.org, biorxiv.org |
| RNA-Seq | Endometriosis Mouse Model | Revealed differentially expressed genes in lesions from mice lacking cannabinoid receptors. | biorxiv.org |
| Microarray | Rat Kidney (Uranium Exposure) | Identified changes in gene expression related to fatty acid metabolism, correlating with metabolome changes including POEA levels. | tandfonline.com |
| RNA-Seq | Salmon Lice | Characterized transcriptomic responses to chemical exposures, identifying stress-related genes. | bac-lac.gc.ca |
To confirm that changes in gene expression translate to functional changes in protein levels, researchers use techniques like Western blotting and immunostaining. Western blotting allows for the quantification of specific proteins in a sample, while immunostaining provides spatial information about protein localization within tissues or cells.
In studies of homeostatic plasticity in neurons, Western blot analysis has been critical. It was shown that while FAAH mRNA levels decreased, FAAH protein levels also progressively decreased over a 48-hour period of induced hyperexcitation. eneuro.org This was coordinated with a delayed but significant increase in the protein expression of the cannabinoid receptor 1 (CB1). eneuro.orgbiorxiv.org These findings demonstrate a coordinated regulation of both the receptor and the metabolic enzyme that controls the levels of its ligands, including this compound.
Enzyme activity assays are biochemical procedures that measure the rate of an enzymatic reaction. They are vital for understanding how this compound levels are regulated and how the compound itself might influence enzymatic processes. The primary enzyme responsible for the degradation of this compound is fatty acid amide hydrolase (FAAH).
Initial hypotheses suggested that some effects of N-acylethanolamides were due to direct inhibition of FAAH activity. However, further research indicates that compounds like palmitoylethanolamide (PEA), a close structural analog, may instead reduce the expression of FAAH rather than directly inhibiting its catalytic activity. researchgate.net Studies in hypertensive rat models have measured FAAH activity in heart tissue and plasma, finding that its activity can be modulated by hypertension and by treatment with compounds like cannabidiol (B1668261) (CBD). umb.edu.pl For instance, CBD was found to decrease FAAH activity in one hypertension model, which could lead to an increase in the levels of its substrates, such as this compound. umb.edu.pl
Receptor Binding and Ligand Activity Assays
While this compound is structurally similar to the endocannabinoid anandamide (B1667382), it generally shows weak affinity for the canonical cannabinoid receptors CB1 and CB2. nih.gov Its biological effects are often attributed to interactions with other receptors or through indirect mechanisms. Receptor binding assays are used to determine the affinity of a ligand for a receptor, while ligand activity assays determine whether the ligand activates or inhibits the receptor's function.
This compound and its analogs are known to interact with a variety of molecular targets. These include nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPAR-α) and G-protein coupled receptors such as GPR55 and GPR119. researchgate.netnih.gov It may also interact with transient receptor potential (TRP) ion channels. researchgate.net The activity of this compound is often linked to the "entourage effect," where it enhances the activity of other endocannabinoids by competing for the same degrading enzymes, thereby increasing their local concentrations. researchgate.netuniversiteitleiden.nl
Table 2: Known and Putative Molecular Targets of this compound and Related NAEs
| Receptor/Target | Receptor Type | Known/Putative Interaction | Reference |
| CB1/CB2 | G-Protein Coupled Receptor | Very low binding affinity. | nih.gov |
| PPAR-α | Nuclear Receptor | Agonistic activity. | researchgate.net |
| GPR55 | G-Protein Coupled Receptor | Agonistic activity. | researchgate.net, nih.gov |
| GPR119 | G-Protein Coupled Receptor | Agonistic activity. | nih.gov |
| TRPV1 | Ion Channel | Potential interaction. | researchgate.net |
| FAAH | Enzyme | Substrate; indirect effects via enzyme competition. | researchgate.net |
Structural Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and pharmacology. These studies involve synthesizing and testing analogs of a lead compound to determine which chemical features are essential for its biological activity. By systematically modifying parts of the this compound molecule—such as the length and saturation of the fatty acid chain or the composition of the ethanolamine (B43304) head group—researchers can map the structural requirements for interaction with its molecular targets. udl.cat
For the broader class of N-acylethanolamines, SAR studies have been crucial. For example, the saturation, length, and branching of the acyl chain, as well as modifications to the ethanolamine moiety, can dramatically alter receptor affinity and efficacy. udl.cat While extensive SAR studies focused specifically on this compound are not widely published, research on related NAEs has shown that even subtle changes, like the position of a double bond, can impact biological function. udl.cat The study of various analogs, including those with different fatty acid chains like oleoyl (B10858665), palmitoyl, and stearoyl groups, helps to build a comprehensive picture of how structure dictates function within this lipid family. biorxiv.orgnih.govnih.gov
Lipidomics and Metabolomics Approaches in this compound Studies
Lipidomics and metabolomics have emerged as powerful and indispensable tools for the comprehensive analysis of N-acylethanolamines (NAEs), including this compound. These methodologies permit the large-scale identification and quantification of lipids and other small molecules within a biological system, offering profound insights into the physiological and pathological roles of these bioactive compounds. The primary analytical platform for these studies is mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).
Methodological Framework for NAE Analysis
The analysis of this compound and other NAEs within a lipidomics or metabolomics context typically involves several key steps:
Sample Preparation: The initial step involves the extraction of lipids from a biological matrix. Due to the low endogenous concentrations of NAEs, this often includes a solid-phase extraction (SPE) step to enrich the analytes and remove interfering substances. A common approach utilizes a polymeric reversed-phase sorbent for extraction. lipidmaps.org
Chromatographic Separation: High-performance liquid chromatography (HPLC) is frequently employed to separate the different NAE species prior to their introduction into the mass spectrometer. The choice of mobile phases is critical for achieving good separation. For NAE analysis, a common mobile phase system consists of water-acetonitrile-acetic acid with ammonium (B1175870) acetate (B1210297) for the aqueous phase (A) and an organic mixture like acetonitrile-isopropyl alcohol-acetic acid with ammonium acetate for the organic phase (B). lipidmaps.org
Mass Spectrometric Detection: NAEs are typically ionized using electrospray ionization (ESI) in the positive ion mode, as the amide nitrogen is readily protonated. lipidmaps.org The mass spectrometer is often operated in a targeted mode, such as multiple reaction monitoring (MRM), to achieve high sensitivity and specificity for the quantification of known NAEs.
Quantitative Analysis and Research Findings
While specific quantitative data for this compound in large-scale lipidomics studies is not abundantly available in the public domain, the methodologies are well-established for the NAE class of lipids. Quantitative data for closely related NAEs, such as palmitoylethanolamide (PEA, C16:0 NAE) and oleoylethanolamide (OEA, C18:1 NAE), have been reported and provide a reference for the expected concentration ranges and analytical performance.
For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 14 endocannabinoids and related molecules, including palmitoleoylethanolamide (an isomer of this compound), has been developed and validated for various tissues. nih.gov The dynamic range for the quantification of this and other ethanolamides was established from 0.0005 to 0.5 ng/mL. nih.gov
The table below summarizes the typical parameters for the LC-MS/MS analysis of NAEs, which would be applicable to the study of this compound.
| Parameter | Description |
| Instrumentation | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Mobile Phase A | Water-acetonitrile-acetic acid (e.g., 70:30:0.1, v/v/v) + 1 g/L ammonium acetate |
| Mobile Phase B | Acetonitrile-isopropyl alcohol-acetic acid (e.g., 45:45:10, v/v/v) + 1 g/L ammonium acetate |
| Internal Standards | Deuterated analogs (e.g., d4-AEA) |
Table 1: Typical LC-MS/MS parameters for the analysis of N-acylethanolamines. lipidmaps.org
Lipidomics studies have been instrumental in understanding the role of NAEs in various physiological and pathological conditions. For example, comprehensive profiling of plasma NAEs has been used to identify potential biomarkers for obesity and metabolic disorders. nih.gov Such studies simultaneously measure a panel of NAEs, and the resulting data can reveal complex interactions and shifts in metabolic pathways.
The table below presents representative quantitative data for a panel of NAEs from a lipidomics study, illustrating the typical concentration ranges observed in biological samples. While this compound is not explicitly listed, the data for its close structural analogs are shown.
| N-Acylethanolamine | Precursor Ion (m/z) | Product Ion (m/z) |
| N-palmitoylethanolamine (PEA) | 300.3 | 62.1 |
| N-oleoylethanolamine (OEA) | 326.3 | 62.1 |
| N-stearoylethanolamine (SEA) | 328.3 | 62.1 |
| N-arachidonoylethanolamine (AEA) | 348.3 | 62.1 |
Table 2: Representative precursor and product ions for the MRM analysis of common N-acylethanolamines.
It is important to note that the precise concentrations of this compound can vary significantly depending on the biological tissue, the physiological state of the organism, and the specific analytical methods employed. The continued application of advanced lipidomics and metabolomics approaches will be crucial for elucidating the specific roles of this and other bioactive lipids.
Future Research Directions and Unanswered Questions in N 2 Hydroxyethyl Hexadec 9 Enamide Biology
Elucidating Novel Signaling Pathways
The signaling cascades initiated by N-(2-Hydroxyethyl)hexadec-9-enamide are largely inferred from its saturated counterpart, PEA, which is known to interact with various receptors. However, the specific pathways activated by the unsaturated form remain to be directly elucidated. Future research should focus on:
Receptor Deorphanization: Identifying and characterizing novel, specific receptors for this compound. The existence of receptors that preferentially bind to unsaturated NAEs is a compelling hypothesis that warrants investigation.
Downstream Effector Mapping: Comprehensive studies are needed to map the intracellular signaling pathways modulated by this compound. This includes investigating its influence on cyclic AMP (cAMP) levels, intracellular calcium mobilization, and the activation of key protein kinase cascades such as the mitogen-activated protein kinase (MAPK) pathway.
Transcriptomic and Proteomic Analyses: High-throughput screening techniques can provide an unbiased view of the global changes in gene and protein expression induced by this compound in various cell types. This could reveal entirely new biological functions and signaling networks.
Exploring Unconventional Receptor Interactions
While classical cannabinoid and PPAR receptors are primary targets for many NAEs, the possibility of unconventional receptor interactions for this compound presents an exciting frontier. Future studies should explore:
Ion Channel Modulation: Investigating the direct effects of this compound on various ion channels, such as transient receptor potential (TRP) channels, could uncover novel mechanisms for pain and inflammation modulation.
Orphan G Protein-Coupled Receptors (GPCRs): A number of orphan GPCRs have been implicated in lipid signaling. Screening this compound against a panel of these receptors could identify a primary, high-affinity target.
Intracellular Targets: Beyond membrane receptors, the potential for this compound to interact with intracellular proteins, including enzymes and transcription factors, should not be overlooked.
| Potential Receptor Target | Known Ligands | Potential Area of Investigation for this compound |
| GPR55 | Lysophosphatidylinositol, Anandamide (B1667382) | Binding affinity and functional activity (agonist/antagonist) |
| GPR119 | Oleoylethanolamide, Lysophosphatidylcholine | Role in metabolic regulation and glucose homeostasis |
| TRPV1 | Anandamide, Capsaicin | Modulation of nociceptive signaling and inflammatory pain |
| TRPA1 | Mustard Oil, Cold Temperatures | Involvement in neuropathic pain and neurogenic inflammation |
Precision Targeting of this compound Metabolism
The biological activity of this compound is terminated by enzymatic degradation. Understanding and manipulating its metabolic pathways could offer a sophisticated therapeutic strategy. Key research areas include:
Identification of Specific Hydrolases: While fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) are known to degrade NAEs, their specific affinity and catalytic efficiency for this compound are unknown. nih.gov Identifying the primary enzyme responsible for its breakdown is a critical first step.
Development of Selective Inhibitors: The design and synthesis of potent and selective inhibitors for the enzymes that metabolize this compound would allow for the augmentation of its endogenous levels and therapeutic effects.
Oxidative Metabolism: The presence of a double bond makes this compound a potential substrate for cyclooxygenases (COX) and lipoxygenases (LOX), leading to the formation of novel bioactive oxidized metabolites. nih.gov The identity and biological activity of these potential metabolites are completely unexplored.
| Metabolic Enzyme | Known Substrates | Potential Research Focus for this compound |
| FAAH | Anandamide, Palmitoylethanolamide (B50096) | Substrate specificity and kinetic parameters |
| NAAA | Palmitoylethanolamide | Role in lysosomal degradation and cellular signaling |
| COX-2 | Arachidonic Acid | Formation of prostaglandin-like structures |
| LOX | Arachidonic Acid, Linoleic Acid | Generation of novel bioactive oxylipins |
Therapeutic Potential Beyond Current Preclinical Focus
While the therapeutic potential of PEA has been investigated in a range of conditions, the specific applications for this compound are yet to be defined. Future preclinical studies should explore its efficacy in:
Specific Neurological Disorders:
Parkinson's Disease: Given the role of neuroinflammation in the progression of Parkinson's disease, the potential anti-inflammatory and neuroprotective effects of this compound warrant investigation.
Anxiety and Depressive Disorders: The endocannabinoid system is known to regulate mood and emotional responses. The unique pharmacological profile of this compound may offer novel therapeutic avenues for these conditions.
Specific Inflammatory Conditions:
Inflammatory Bowel Disease (IBD): The gut is a rich source of NAEs, and their role in maintaining intestinal homeostasis is increasingly recognized. nih.gov The potential for this compound to modulate gut inflammation and permeability in models of IBD is a promising area of research.
Rheumatoid Arthritis: As a chronic autoimmune inflammatory disorder, rheumatoid arthritis presents a compelling target for the immunomodulatory and analgesic properties that this compound may possess.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-Hydroxyethyl)hexadec-9-enamide, and what analytical methods validate its purity and structure?
- Synthesis : The compound is typically synthesized via amidation reactions between hexadec-9-enoic acid derivatives and ethanolamine. For example, analogous ethanolamide compounds (e.g., N-oleoylethanolamide) are prepared using carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents .
- Characterization : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to assess purity, while infrared (IR) spectroscopy and mass spectrometry (MS) confirm functional groups and molecular weight . Nuclear magnetic resonance (NMR) spectroscopy resolves structural details, such as the Z-configuration of the hexadec-9-enoyl chain .
Q. What biological activities are associated with N-(2-Hydroxyethyl)hexadec-9-enamide, and what mechanistic hypotheses exist?
- Biological Activities : Structurally similar ethanolamides (e.g., N-oleoylethanolamide) exhibit anti-inflammatory, lipid metabolism modulation, and PPARα activation properties . N-(2-Hydroxyethyl)hexadec-9-enamide may interact with fatty acid amide hydrolase (FAAH) or G-protein-coupled receptors (GPCRs) due to its lipid-like structure .
- Experimental Validation : In vitro assays (e.g., enzyme inhibition studies) and cell-based models (e.g., PPARα reporter assays) are recommended to confirm activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for N-(2-Hydroxyethyl)hexadec-9-enamide across studies?
- Data Analysis : Contradictions may arise from differences in experimental conditions (e.g., solvent systems, cell lines). A meta-analysis of published data, coupled with standardized protocols (e.g., uniform FAAH assay conditions), can identify confounding variables .
- Methodological Reproducibility : Replicate studies using identical batches of the compound (validated via HPLC and MS) and controlled reaction environments (e.g., inert atmosphere for oxidation-sensitive assays) .
Q. What experimental designs are optimal for studying the compound’s solubility and stability in biological matrices?
- Solubility Optimization : Test co-solvents (e.g., DMSO, cyclodextrins) and surfactants (e.g., Tween-80) in phosphate-buffered saline (PBS) or cell culture media. Monitor stability via UV-Vis spectroscopy over 24–72 hours .
- Degradation Pathways : Accelerated stability studies (e.g., elevated temperature, pH variations) paired with LC-MS can identify hydrolysis or oxidation products .
Critical Analysis and Research Gaps
- Structural-Activity Relationships (SAR) : Limited data exist on how the Z-configuration of the hexadec-9-enoyl chain influences bioactivity. Computational modeling (e.g., molecular docking with FAAH) could provide insights .
- In Vivo Pharmacokinetics : No studies address absorption/distribution in animal models. Radiolabeled analogs (e.g., ¹⁴C-tagged) would enable tracking in metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
